BENGHE Validation & Comparative

Check Availability & Pricing

Specificity Showdown: A Comparative Guide to
the RA3-6B2 B220 Antibody Clone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: B 220

Cat. No.: B054107

For researchers navigating the intricate landscape of immune cell identification, the selection of
a highly specific and reliable antibody is paramount. The B220 marker, a widely recognized
isoform of CD45, is crucial for delineating B lymphocyte populations. Among the various clones
available, the rat anti-mouse RA3-6B2 has long been a staple in laboratories worldwide. This
guide provides a comprehensive analysis of the RA3-6B2 clone's specificity, offering a
comparative overview with alternative clones and detailed experimental data to inform your
research decisions.

Performance Comparison of B220 Antibody Clones

The RA3-6B2 clone is a rat IgG2a monoclonal antibody that recognizes the CD45R isoform of
the protein tyrosine phosphatase, receptor type, C (PTPRC) in mice.[1] It is extensively
validated for a range of applications, including flow cytometry, immunohistochemistry (IHC),
immunoprecipitation (IP), and western blotting (WB).[1] While RA3-6B2 is a robust and widely
used clone, other clones such as HIS24 offer alternatives for B220 detection.
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Feature RA3-6B2 Clone HIS24 Clone
Host Species Rat Mouse
Isotype IgG2a 1gG2b
Reactivity Mouse, Human, Feline[1] Mouse

Validated Applications

Flow Cytometry, IHC (Frozen &
Paraffin), IP, WB,
Immunofluorescence

Flow Cytometry, IHC (Frozen)

Reported Cross-Reactivity

Human T-cell subsets and NK
cells[1]

Minimal cross-reactivity

reported

Signal-to-Noise (Flow

Cytometry)

High

Moderate to High

Staining Pattern (IHC)

Strong membrane staining on

B cells in lymphoid tissues

Clear membrane staining on B

cells

Note: Performance characteristics are based on publicly available data and may vary

depending on experimental conditions.

Experimental Data and Protocols

To provide a practical framework for evaluating the RA3-6B2 clone, this section details

established protocols for key immunological techniques.

Flow Cytometry Analysis of Mouse Splenocytes

Flow cytometry is a cornerstone application for the RA3-6B2 antibody, enabling precise

quantification and characterization of B cell populations.

Experimental Workflow:
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Sample Preparation Staining Data Acquisition & Analysis

Fc receptor blocking }—){ Incubate with RA3-6B2-fluorochrome conjugate }—){ Wash with FACS buffer }—) Acquire on flow cytometer }—){ Gate on B220+ population

Single-cell suspension from mouse spleen }*)
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Figure 1: Workflow for flow cytometric analysis of mouse splenocytes using the RA3-6B2
antibody.

Protocol:

» Prepare a single-cell suspension of mouse splenocytes in FACS buffer (PBS with 2% FBS
and 0.05% sodium azide).

» Block Fc receptors by incubating cells with an anti-CD16/32 antibody for 10-15 minutes on
ice to reduce non-specific binding.

 Stain the cells with a pre-titrated amount of fluorochrome-conjugated RA3-6B2 antibody for
30 minutes on ice in the dark.

e Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
¢ Resuspend the cell pellet in FACS buffer for analysis on a flow cytometer.

e Acquire data and gate on the B220-positive population for further analysis.

Immunohistochemistry (IHC) of Mouse Spleen (Paraffin-
Embedded)

IHC allows for the visualization of B cell distribution within the architectural context of lymphoid
tissues.

Experimental Workflow:
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Figure 2: Workflow for immunohistochemical staining of paraffin-embedded mouse spleen with
the RA3-6B2 antibody.

Protocol:

Deparaffinize and rehydrate 5 um thick paraffin-embedded mouse spleen sections.

Perform heat-induced epitope retrieval by incubating slides in a citrate-based buffer (pH 6.0)
at 95-100°C for 20-30 minutes.

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Block non-specific protein binding with a blocking buffer (e.g., 5% normal goat serum in PBS)
for 1 hour.

Incubate with the primary antibody, RA3-6B2, diluted in blocking buffer, overnight at 4°C.
Wash sections three times with PBS.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at
room temperature.

Wash sections three times with PBS.
Develop the signal using a diaminobenzidine (DAB) substrate Kit.

Counterstain with hematoxylin.
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o Dehydrate the sections through graded alcohols and xylene, and mount with a permanent
mounting medium.

Immunoprecipitation (IP) of B220 from B-cell Lysates

IP is utilized to isolate the B220 protein from cell lysates for subsequent analysis, such as

western blotting.

Experimental Workflow:

Cell Lysis Immunoprecipitation Analysis

lysis buffer ‘*){ Pre-clear lysate with protein G beads, }—){ Incubate lysate with RA3-682 antibody }—){ Capture antibody-antigen complex with protein A/G beads }—){ Wash beads *){ Elute protein }—){ Analyze by SDS-PAGE and Western Blot

Click to download full resolution via product page
Figure 3: Workflow for the immunoprecipitation of B220 using the RA3-6B2 antibody.
Protocol:

e Lyse cultured B-cells or isolated primary B-cells in a suitable immunoprecipitation lysis buffer

containing protease inhibitors.

o Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at
4°C to reduce non-specific binding.

 Incubate the pre-cleared lysate with the RA3-6B2 antibody overnight at 4°C with gentle
rotation.

o Capture the antibody-antigen complexes by adding fresh protein A/G beads and incubating
for 2-4 hours at 4°C.

e Wash the beads extensively with lysis buffer to remove unbound proteins.

o Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b054107?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Analyze the eluate by western blotting using an anti-B220 antibody for detection.

Specificity and Cross-Reactivity

The RA3-6B2 clone exhibits high specificity for the CD45R/B220 isoform expressed on murine
B cells. However, it is important to note that this clone can also recognize certain subsets of
activated T cells and NK cells.[1] This cross-reactivity should be considered when designing
experiments and interpreting results, particularly in complex cell populations. For studies
requiring absolute B cell specificity, co-staining with other B cell markers such as CD19 is
recommended.

Conclusion

The RA3-6B2 antibody clone remains a highly valuable tool for the identification and
characterization of B lymphocytes in mice. Its robust performance across a variety of
applications, coupled with extensive validation in the scientific literature, makes it a reliable
choice for many research endeavors. While alternative clones like HIS24 are available, the
comprehensive validation and broad applicability of RA3-6B2 solidify its position as a gold
standard in immunological research. By understanding its specificity, potential cross-
reactivities, and employing optimized protocols, researchers can confidently utilize the RA3-
6B2 clone to generate high-quality, reproducible data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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